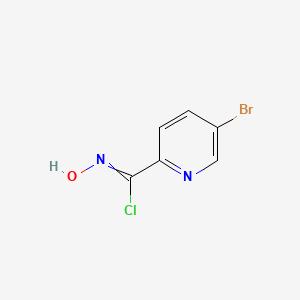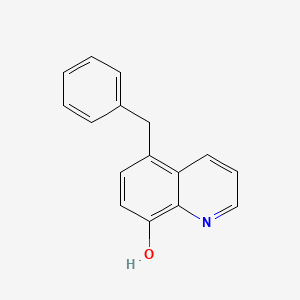![molecular formula C14H22O4Si B8679398 Methyl 5-[(tert-butyldimethylsilyl)oxy]-2-hydroxybenzoate](/img/structure/B8679398.png)
Methyl 5-[(tert-butyldimethylsilyl)oxy]-2-hydroxybenzoate
Übersicht
Beschreibung
Methyl 5-[(tert-butyldimethylsilyl)oxy]-2-hydroxybenzoate is a chemical compound that belongs to the class of benzoates. It is characterized by the presence of a methyl ester group, a hydroxyl group, and a tert-butyldimethylsilyloxy group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[(tert-butyldimethylsilyl)oxy]-2-hydroxybenzoate typically involves the esterification of methyl gentisate with tert-butyldimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the process .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-[(tert-butyldimethylsilyl)oxy]-2-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The silyloxy group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of methyl 2-oxo-5-(t-butyldimethylsilyloxy)benzoate.
Reduction: Formation of methyl 2-hydroxy-5-(t-butyldimethylsilyloxy)benzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 5-[(tert-butyldimethylsilyl)oxy]-2-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a tyrosinase inhibitor, which is important in the study of melanin synthesis and skin pigmentation disorders.
Industry: Used in the production of various chemical products and as a reagent in organic synthesis.
Wirkmechanismus
The mechanism of action of Methyl 5-[(tert-butyldimethylsilyl)oxy]-2-hydroxybenzoate involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin. This interaction is facilitated by the compound’s ability to fit into the binuclear copper active site of tyrosinase, enhancing its binding affinity and inhibitory activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-hydroxy-5-ethynylbenzoate: Similar structure but with an ethynyl group instead of a silyloxy group.
Methyl 2-hydroxy-5-(trimethylsilyl)ethynylbenzoate: Contains a trimethylsilyl group instead of a tert-butyldimethylsilyl group.
Uniqueness
Methyl 5-[(tert-butyldimethylsilyl)oxy]-2-hydroxybenzoate is unique due to the presence of the tert-butyldimethylsilyloxy group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in organic synthesis and a potent tyrosinase inhibitor compared to its analogues .
Eigenschaften
Molekularformel |
C14H22O4Si |
|---|---|
Molekulargewicht |
282.41 g/mol |
IUPAC-Name |
methyl 5-[tert-butyl(dimethyl)silyl]oxy-2-hydroxybenzoate |
InChI |
InChI=1S/C14H22O4Si/c1-14(2,3)19(5,6)18-10-7-8-12(15)11(9-10)13(16)17-4/h7-9,15H,1-6H3 |
InChI-Schlüssel |
XGIVEBOLZSZCOY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)O)C(=O)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[3-(1H-Imidazol-1-yl)propyl]-2-(methylamino)benzamide](/img/structure/B8679358.png)
![4-bromo-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one](/img/structure/B8679368.png)


![N-[4-(pyrazol-3-yl)-phenyl]-formamide](/img/structure/B8679380.png)
![3-[(Ethoxycarbonyl)amino]phenyl carbonochloridate](/img/structure/B8679386.png)


![2-[4-(5-chloropyrimidin-2-yl)oxyphenyl]ethanol](/img/structure/B8679428.png)
